

A Comparative Guide to Butylammonium vs. Phenethylammonium for Perovskite Surface Treatment

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Compound of Interest

Compound Name: **Butylammonium**

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The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to significant research into surface passivation techniques. Surface defects are a primary source of non-radiative recombination, limiting the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of PSCs. To mitigate these losses, large organic cations, such as **butylammonium** (BA) and **phenethylammonium** (PEA), are employed to treat the surface of the 3D perovskite layer. This guide provides an objective comparison of the performance of BA and PEA as surface passivating agents, supported by experimental data and detailed methodologies.

Performance Comparison

The surface treatment of perovskite films with **butylammonium** iodide (BAI) or **phenethylammonium** iodide (PEAI) has been shown to significantly enhance the performance and stability of perovskite solar cells. Both molecules can form a 2D perovskite capping layer on top of the 3D perovskite, which effectively passivates surface defects and improves the device's optoelectronic properties.

Phenethylammonium iodide is widely utilized to create a 2D perovskite layer, such as (PEA)₂PbI₄, on the 3D perovskite surface.^[1] This 2D capping layer passivates dangling bonds and defect sites, leading to a reduction in surface recombination.^[1] The result is a notable

increase in both the open-circuit voltage and the fill factor of the solar cell.^[1] For instance, flexible perovskite solar cells treated with PEAI achieved a power conversion efficiency of approximately 16-17%, a significant improvement from the 14% efficiency of the control device. ^[1] The enhanced performance is attributed to the effective passivation of surface defects, which suppresses non-radiative recombination.^[1]

Similarly, n-**butylammonium**-based treatments have been shown to form 2D/3D heterostructures that reduce non-radiative recombination.^{[2][3][4]} The incorporation of n-**butylammonium** cations can lead to the formation of 2D perovskite platelets interspersed between the 3D perovskite grains, which enhances crystallinity and suppresses charge recombination.^[5] Solar cells with an optimized **butylammonium** content have demonstrated average stabilized power conversion efficiencies of $17.5 \pm 1.3\%$.^[5] Furthermore, the stability of the devices under simulated sunlight is also improved.^[5]

The following table summarizes the quantitative impact of BA and PEA surface treatments on the performance of perovskite solar cells as reported in the literature.

Treatment	Perovskite Composition	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Stability Enhancement	Reference
Control (No Treatment)	CH ₃ NH ₃ PbI _{3-x} Cl _x	-	-	-	9.7	-	[6]
Butylammonium Iodide (BAI)	CH ₃ NH ₃ PbI _{3-x} Cl _x	-	-	-	10.2	Uniform film growth with high coverage and absorption	[6]
Control (No Treatment)	(details not specified)	-	-	-	~14	-	[1]
Phenethylammonium Iodide (PEAI)	(details not specified)	Increased	Increased	Increased	~16-17	Effective surface defect passivation	[1]
Control (No Treatment)	Cs _{0.18} F _{0.82} PbI ₃	-	-	-	-	-	[7]
Phenethylammonium Chloride (PEACl)	Cs _{0.18} F _{0.82} PbI ₃	1.162	23.6	83.2	22.7 (stabilized at 22.3)	Reduced interfacial recombination and passivate	[7]

Dual			d grain	
Passivati			boundary	
on			defects	
Control				
(No	MAPbCl _x			
Treatmen	I _{3-x}		15.75	
t)				
Phenethylammonium	MAPbCl _x			Reduced
Iodide	I _{3-x}		19.22	carrier
(PEAI)				recombin
				ation
BAx(FA0.83Cs0.17)1-xPb(I0.6Br0.4)	x = 0			[8]
	(Control)			
3				
BA0.09(FA0.83Cs0.17)0.91	x = 0.09			[9]
Pb(I0.6Br0.4)3				
			Enhance	
			d stability	
			under	
			simulated	
			sunlight;	
			1.3	80% of
			(stabilize	post
			d)	burn-in
				efficiency
				after
				1000h in
				air

Experimental Protocols

The following sections detail the typical methodologies for perovskite surface treatment with **butylammonium** and **phenethylammonium** salts.

Perovskite Film Fabrication

A standard procedure for fabricating the 3D perovskite layer, for instance, a mixed-cation mixed-halide composition like $\text{Cs}_0.2\text{FA}_0.8\text{Pb}(\text{I}_0.8\text{Br}_0.2)_3$, involves depositing it onto a mesoporous TiO_2 layer.[10] The perovskite solution is spin-coated, followed by thermal annealing to achieve full crystallization.[10]

Surface Treatment with Butylammonium Iodide (BAI)

- Precursor Solution: A solution of **n-butylammonium** iodide (BAI) is prepared. For instance, a 1 vol% solution of $\text{C}_4\text{H}_9\text{NH}_3\text{I}$ can be used as an additive in the perovskite precursor solution.[6] Alternatively, for post-treatment, a solution of BAI in a suitable solvent like isopropanol is prepared.
- Deposition: The BAI solution is deposited onto the crystallized 3D perovskite film. This is typically done via spin-coating.[10]
- Annealing: Following the deposition of the BAI solution, the film is annealed. A typical annealing condition is 100 °C for a specified duration to promote the formation of the 2D/3D heterostructure.[10]

Surface Treatment with Phenethylammonium Iodide (PEAI)

- Precursor Solution: A solution of phenethylammonium iodide (PEAI) is prepared in a solvent like isopropanol. The concentration can be varied to optimize the passivation effect.
- Deposition: The PEAI solution is spin-coated onto the pre-formed 3D perovskite film.[11]
- Annealing: A subsequent annealing step is often performed to facilitate the formation of the 2D Ruddlesden-Popper perovskite layer on the surface. The temperature and duration of annealing are critical parameters that can influence the final film morphology and device performance.[12] In some cases, a subsequent annealing process is used to eliminate the 2D phase on the perovskite surface to form a dipole layer with the remaining PEA^+ .[12]

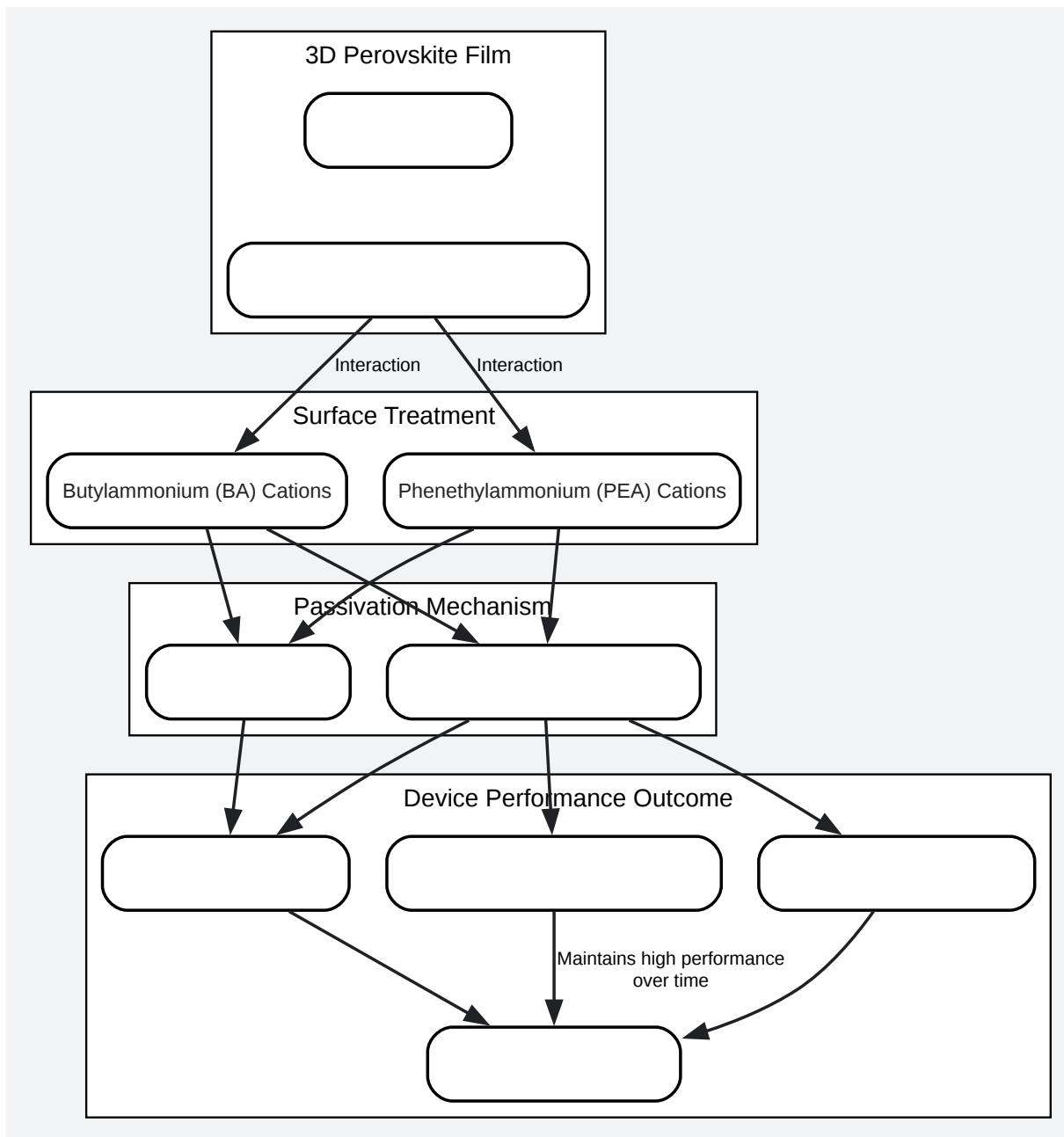
Characterization Techniques

The effectiveness of the surface treatments is evaluated using a variety of characterization techniques:

- X-ray Diffraction (XRD): To confirm the crystal structure of the 3D perovskite and the formation of the 2D capping layer.[1][13]
- Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain structure of the perovskite films.[1][6]
- Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To assess the passivation of surface defects. An increase in PL intensity and a longer carrier lifetime indicate reduced non-radiative recombination.[1][8]
- X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and bonding states at the perovskite surface, confirming the presence of the passivating agent and its interaction with the perovskite.[1][13]
- Current Density-Voltage (J-V) Measurements: To determine the key photovoltaic parameters of the solar cells, including Voc, Jsc, FF, and PCE.[6][7]

Mechanism of Action and Logical Relationships

The surface treatment of 3D perovskites with large organic cations like **butylammonium** and **phenethylammonium** primarily aims to passivate surface defects and enhance the overall stability of the solar cell. The underlying mechanisms are illustrated in the diagram below.

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Caption: Mechanism of Perovskite Surface Passivation by BA and PEA.

Both **butylammonium** and **phenethylammonium** cations interact with the surface of the 3D perovskite, leading to two primary effects:

- Defect Passivation: The large organic cations can directly passivate surface defects, such as lead and halide vacancies, by forming coordinate bonds. This reduces the density of trap states that cause non-radiative recombination of charge carriers.[1][13]
- Formation of a 2D Capping Layer: These bulky cations can terminate the 3D perovskite lattice, forming a thin, wide-bandgap 2D perovskite layer (e.g., (BA)2PbI4 or (PEA)2PbI4) on the surface.[1][5] This 2D layer acts as a protective barrier against environmental factors like moisture, enhancing the long-term stability of the device.[5][11] Furthermore, the 2D/3D heterojunction can create a favorable energy alignment that facilitates charge extraction and further reduces surface recombination.[11]

The synergistic effect of defect passivation and the formation of a 2D capping layer leads to a significant reduction in non-radiative recombination losses. This is directly reflected in an increase in the open-circuit voltage (Voc) and fill factor (FF) of the perovskite solar cell, ultimately resulting in a higher power conversion efficiency (PCE). The hydrophobic nature of the long-chain organic cations in the 2D layer also contributes to improved device stability.[11]

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